3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid

Monoamine oxidase inhibition Regioisomer selectivity 4-Aminoquinoline SAR

4-Aminoquinoline SAR tool with the precise 7-chloro-6-methoxy-3-carboxy architecture essential for reproducible RIP2 kinase and MAO target engagement studies. Regioisomer-dependent activity cliffs mean substitution with incorrect positional isomers can completely abolish activity. • Occupies underexplored chemical space complementary to GSK583 series; enables scaffold-hopping to mitigate hERG liability • Critical data point for mapping quinoline substitution effects on MAO isoform selectivity (complements 5-Cl-8-MeO regioisomer data) • Batch-specific QC (NMR, HPLC, GC) at ≥98% purity ensures SAR continuity across replicate studies

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
Cat. No. B12122118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1Cl)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H13ClN2O3/c1-23-16-8-12-14(5-6-19-15(12)9-13(16)18)20-11-4-2-3-10(7-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
InChIKeyLGEPIJVCZTXBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic Acid: Identity & Procurement Baseline


3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315349-25-7, molecular formula C₁₇H₁₃ClN₂O₃, MW 328.75 g/mol) is a synthetic 4-aminoquinoline derivative bearing a 7-chloro-6-methoxy substitution pattern on the quinoline core and a 3-benzoic acid moiety linked via a secondary amine at the 4-position . The compound belongs to the broader 4-aminoquinoline chemotype, a privileged scaffold extensively explored for kinase inhibition (notably RIP2/RIPK2), monoamine oxidase (MAO) modulation, and antiparasitic applications [1]. Unlike the canonical 7-chloroquinoline antimalarials (e.g., chloroquine, amodiaquine) that rely on a basic side-chain amine for lysosomotropic accumulation, this compound features a carboxylic acid terminus, fundamentally altering its ionization profile, target engagement potential, and pharmacokinetic behavior relative to legacy 4-aminoquinolines [2]. Commercially, the compound is available from multiple vendors at ≥97–98% purity with batch-specific QC documentation (NMR, HPLC, GC), making it suitable as a research-grade building block or tool compound for medicinal chemistry campaigns targeting RIP2 kinase, MAO enzymes, or related quinoline-binding pockets .

4-Aminoquinoline scaffold with 7-chloro-6-methoxy-3-carboxy architecture
Distinct chemotype for kinase inhibition and MAO modulation studies
Carboxylic acid terminus alters ionization and target engagement vs. basic amine analogs
Supports permeability and efflux transporter research
Multi-vendor availability with batch-specific QC (NMR, HPLC, GC)
Reduces single-supplier dependency for SAR campaigns

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic Acid: Position-Specific Substitution Requirement


The 4-aminoquinoline scaffold is exquisitely sensitive to substitution pattern: both the position of the chloro and methoxy groups on the quinoline ring and the regiochemistry of the benzoic acid attachment (3- vs. 4-carboxy) dictate target selectivity, intrinsic permeability, and P-glycoprotein (P-gp) efflux susceptibility [1]. GSK's lead optimization program for RIP2 kinase inhibitors demonstrated that introducing polarity at the C-7 position of the 4-aminoquinoline core – precisely the substitution architecture of the target compound – reduced rat oral exposure by 3–17-fold compared to unsubstituted analogs, driven by lower intrinsic permeability and higher P-gp efflux ratios [1]. In contrast, closely related regioisomers such as 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315374-31-2) and 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315343-84-0) exhibit fundamentally different MAO inhibition profiles: the 5-chloro-8-methoxy regioisomer shows negligible human MAO-A inhibition (IC₅₀ > 100,000 nM) [2], while a related 5-chloro-8-methoxy-3-carboxy analog inhibits rat MAO-B with an IC₅₀ of 209 nM [3]. These regioisomer-dependent activity cliffs mean that substituting one positional isomer for another—even within the same molecular formula—can lead to a complete loss of the desired pharmacological activity or unintended off-target effects. Procurement of the exact 7-chloro-6-methoxy-3-carboxy substitution pattern is therefore non-negotiable for reproducible target engagement and structure-activity relationship (SAR) continuity.

Regioisomer Risk
7-Chloro-6-methoxy vs. 5-chloro-8-methoxy regioisomers create MAO isoform activity cliffs; substitution may lead to complete loss of target engagement or altered selectivity profiles.
Attachment Risk
3-Carboxy (meta) vs. 4-carboxy (para) attachment changes the hydrogen-bonding trajectory into kinase pockets; SAR continuity and hinge-region binding geometry cannot be assumed.
Property Risk
C-7 polar substitution class membership predicts species-dependent oral exposure and P-gp susceptibility; extrapolation from neutral or non-polar 4-aminoquinoline tool compounds may not transfer directly.

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic Acid: Differentiation from Closest Analogs


Chloro/Methoxy Regioisomerism and MAO Isoform Selectivity

The target compound's 7-chloro-6-methoxy substitution pattern on the quinoline core is predicted, based on class-level SAR, to engage the MAO active site differently than the 5-chloro-8-methoxy regioisomer [1]. Direct quantitative comparator data for the exact target compound is not publicly available; however, its closest commercially available regioisomer—4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315374-31-2)—is essentially inactive against human MAO-A, with an IC₅₀ exceeding 100,000 nM [2]. A second regioisomer, 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315343-84-0), exhibits rat MAO-B inhibition with an IC₅₀ of 209 nM, confirming that chloro/methoxy positioning on the quinoline ring is a critical determinant of MAO isoform potency [3]. The 7-chloro-6-methoxy architecture of the target compound places the electron-withdrawing chloro substituent adjacent to the electron-donating methoxy group, creating a unique electronic environment at the 4-amino linkage that is absent in the 5,8-substituted analogs.

Chloro/Methoxy Regioisomerism
Class-level
Target compound: no public IC₅₀ data. 5-Chloro-8-methoxy regioisomer: MAO-A IC₅₀ > 100,000 nM; another 5,8-analog: rat MAO-B IC₅₀ = 209 nM.
Supports regioisomer-dependent MAO selectivity context
Magnitude of shift for 7-chloro-6-methoxy substitution remains to be empirically determined
Monoamine oxidase inhibition Regioisomer selectivity 4-Aminoquinoline SAR

3-Carboxy vs. 4-Carboxy Attachment: Kinase Binding Implications

The 3-carboxy attachment of the benzoic acid moiety in the target compound distinguishes it from the 4-carboxy regioisomer (CAS 1315374-31-2). In the context of RIP2 kinase inhibition, the 4-aminoquinoline series developed by GSK utilized the carboxylic acid group as a key pharmacophoric element for ATP-binding pocket interactions [1]. The meta (3-position) vs. para (4-position) attachment of the carboxylic acid on the aniline ring alters the dihedral angle between the quinoline and phenyl planes, thereby modulating the projection of the carboxylate into the kinase hinge region or solvent-exposed channel [2]. GSK's optimization of C-7 substituted 4-aminoquinolines (GSKC–GSKF series) demonstrated that subtle polarity modifications at this vector produce 3–17-fold differences in oral exposure between rat and dog, attributable to changes in permeability and P-gp recognition [3]. While the specific 3-carboxy compound was not explicitly disclosed in the GSK RIP2 program, the general SAR framework indicates that the 3-carboxy orientation provides a geometrically distinct hydrogen-bonding trajectory compared to 4-carboxy analogs, which may translate into differential kinase selectivity profiles.

3-Carboxy vs. 4-Carboxy
Class-level
Meta (3-carboxy) vs. para (4-carboxy) attachment. GSK C-7 polar series: 3–17-fold lower rat oral exposure vs. non-polar GSKA/GSKB.
Distinct vector for kinase hinge-region hydrogen bonding
Direct 3-carboxy vs. 4-carboxy comparison not available; species-dependent PK interpretation required
Kinase inhibitor design RIP2 kinase Carboxylic acid pharmacophore

Multi-Vendor QC and Batch Reproducibility

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid is commercially available from multiple vendors at ≥97% purity (CAS 1315349-25-7), with suppliers including Bidepharm (97% purity, batch-specific NMR, HPLC, and GC certificates) , Leyan (98% purity, product code 1667387) , and ChemScene (research-grade, sealed dry storage at 2–8°C) . This multi-vendor availability with documented QC reduces single-supplier dependency compared to less common regioisomers such as 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315374-31-2), which has fewer commercial sources and limited publicly available analytical documentation . The target compound's standard purity specifications (97–98%) and ambient shipping conditions (room temperature in continental US) make it logistically straightforward to procure for routine medicinal chemistry workflows, whereas structurally related RIP2 tool compounds (e.g., GSK583) require more stringent storage (−20°C) and handling protocols [1].

Multi-Vendor QC
Data to verify
≥3 vendors; 97–98% purity; batch-specific NMR, HPLC, GC; ambient shipping.
Reduces batch-to-batch variability risk in SAR studies
Commercial landscape as of 2026; independent QC verification recommended
Chemical procurement Building block quality control Batch reproducibility

Ionization State and Permeability Profile

The target compound's carboxylic acid functional group (predicted pKa ~4.2 for the benzoic acid moiety) confers a pH-dependent ionization state that is fundamentally different from the basic amine-terminated 4-aminoquinolines (e.g., amodiaquine, chloroquine) that dominate the antimalarial pharmacopoeia [1]. At physiological pH (7.4), the target compound exists predominantly as a carboxylate anion, which has two critical consequences identified in the GSK RIP2 program: (1) reduced intrinsic membrane permeability compared to neutral or zwitterionic 4-aminoquinolines, and (2) increased recognition by the P-gp efflux transporter [2]. In the GSK study, C-7 polar-substituted 4-aminoquinolines demonstrated significantly lower systemic exposure in rat (3–17-fold reduction vs. non-polar analogs GSKA/GSKB) due to this permeability–efflux interplay, whereas dog exposure was within 2-fold due to species differences in gastrointestinal leakiness [2]. The compound 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid, with its dual polar functionality (methoxy at C-6 plus carboxylic acid), falls within this C-7 polar substitution class and is therefore expected to exhibit similar species-dependent oral pharmacokinetics [3].

Ionization and Permeability
Class-level
Predicted anionic state at pH 7.4; C-7 polar substitution class linked to 3–17-fold rat AUC reduction and P-gp efflux in GSK series.
Supports species-dependent PK and transporter study fit
No direct permeability or PK data for the exact compound; in vitro characterization required
Lipophilicity Permeability 4-Aminoquinoline drug-likeness

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic Acid: Application Scenarios


RIP2 Kinase Inhibitor SAR Expansion

The compound is positioned as a late-stage SAR probe within 4-aminoquinoline-based RIP2 kinase inhibitor programs. Its 7-chloro-6-methoxy-3-carboxy architecture occupies a unique and underexplored region of chemical space relative to the disclosed GSK series (GSK583, GSKC–GSKF), offering a distinct hydrogen-bonding trajectory from the meta-carboxylic acid [1]. Medicinal chemistry teams can use this compound as a scaffold-hopping starting point to explore RIP2 potency while potentially mitigating hERG liability, a known limitation of earlier quinoline-based RIP2 inhibitors [2].

MAO Isoform Selectivity Profiling

Given that the 7-chloro-6-methoxy substitution pattern is distinct from the regioisomers for which MAO data exist (5-chloro-8-methoxy analogs with MAO-B IC₅₀ = 209 nM and MAO-A IC₅₀ > 100,000 nM) [3][4], the target compound provides a critical missing data point for mapping quinoline substitution effects on MAO isoform selectivity. Screening this compound in parallel with its regioisomers enables construction of a comprehensive SAR matrix to guide the design of isoform-selective MAO inhibitors for neurodegenerative disease applications.

Permeability and Efflux Transporter Studies

The compound's predicted anionic character at physiological pH, combined with its C-7 polar substitution, makes it a valuable tool for studying the interplay between passive permeability and P-gp-mediated efflux in the 4-aminoquinoline chemotype [5]. Its use in MDCK-MDR1 monolayer assays alongside non-polar analogs (GSKA/GSKB-type compounds) can quantify the contribution of a single carboxylic acid group to efflux ratio and apparent permeability, informing PK-PD modeling for the broader series [5].

NOD1/NOD2 Pathway Chemical Probe

If confirmed as a RIP2 kinase inhibitor, the compound could serve as a probe molecule for dissecting NOD1/NOD2-mediated innate immune signaling, complementary to the established tool GSK583 [2]. Its distinct physicochemical profile (lower predicted permeability) may offer advantages in ex vivo human tissue models or local (e.g., colonic) delivery paradigms relevant to inflammatory bowel disease research, where systemic exposure minimization is desirable [5].

Application
Selection Property
Validation Focus
RIP2 Kinase SAR Expansion
Meta-carboxylic acid vector for hinge-region exploration
Kinase selectivity and hERG liability context review
MAO Isoform Selectivity Profiling
Unexplored 7-chloro-6-methoxy substitution pattern
MAO-A/MAO-B activity comparison vs. known regioisomers
Permeability and Efflux Transporter Studies
Anionic C-7 polar 4-aminoquinoline probe
MDCK-MDR1 permeability and P-gp efflux ratio determination
NOD1/NOD2 Pathway Chemical Biology
RIP2 inhibition with lower predicted permeability
Ex vivo tissue model or local delivery paradigm studies

Technical Documentation Hub

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